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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: D-Psicose (also known as D-Allulose) is a rare sugar with a chemical structure

that is a C-3 epimer of D-fructose.[1] It is found in small quantities in natural products like

wheat, figs, and raisins.[1] With approximately 70% of the sweetness of sucrose but with

virtually zero calories, D-Psicose has garnered significant interest as a sugar substitute in the

food and pharmaceutical industries.[2][3] Its potential physiological benefits, including anti-

hyperglycemic and anti-obesity effects, have been a key focus of research.[4] This technical

guide provides a comprehensive overview of the long-term safety and toxicity studies of D-
Psicose, presenting key data in a structured format, detailing experimental methodologies, and

illustrating relevant biological pathways to support further research and development.

Executive Summary of Safety and Toxicity Data
D-Psicose has been extensively studied for its safety in various animal models and in humans.

The totality of the evidence supports its classification as a safe food ingredient. The U.S. Food

and Drug Administration (FDA) has received several Generally Recognized as Safe (GRAS)

notices for D-Psicose (D-Allulose) and has issued "no question" letters, indicating their

agreement with the GRAS conclusion based on scientific procedures.[2][5][6][7]

Non-Clinical Toxicity Studies
A battery of non-clinical studies has been conducted to evaluate the potential toxicity of D-
Psicose, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity,
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carcinogenicity, and reproductive and developmental toxicity studies.

Acute, Sub-chronic, and Chronic Toxicity
Long-term studies in rats have demonstrated no adverse effects at dietary concentrations of

3% D-Psicose.[1] While an increase in the relative weights of the liver and kidneys has been

observed in some studies, these changes were not associated with any pathological findings or

adverse effects on clinical chemistry parameters.[1][8][9]

Table 1: Summary of Key Acute, Sub-chronic, and Chronic Toxicity Studies of D-Psicose
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Study Type Species Duration Dosage
Key
Findings

Reference

Acute Oral

Toxicity
Rat Single Dose

Up to 16 g/kg

bw

LD50 > 16

g/kg bw.

Classified as

a non-toxic

substance.

[1][10]

Sub-chronic

Oral Toxicity
Wistar Rat 90 days

3% D-

Psicose in

diet

No adverse

effects.

Increased

relative liver

and kidney

weights

without

pathological

changes.

[9]
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Chronic Oral

Toxicity
Wistar Rat 12-18 months

3% D-

Psicose in

diet (approx.

1.28 g/kg

bw/day)

No adverse

toxicological

effects.

Significantly

lower body

weight gain

and intra-

abdominal

adipose

tissue

compared to

sucrose

control.

Increased

relative liver

and kidney

weights

without

pathological

findings.

[1][10][11]

Long-term

Safety
Dog 12 weeks

0.2 g/kg

bw/day

No harmful

effects

observed.

Significant

reduction in

plasma total

cholesterol.

[4]

Genotoxicity and Carcinogenicity
In vivo studies have consistently shown that D-Psicose is not genotoxic or carcinogenic.[12]

Furthermore, some research suggests a protective effect against diethylnitrosamine (DEN)-

induced hepatocarcinogenesis.[12]

Table 2: Summary of Genotoxicity and Carcinogenicity Studies of D-Psicose
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Study Type Species Key Findings Reference

In vivo Genotoxicity Rat Not genotoxic. [12]

In vivo Carcinogenicity Rat

Not carcinogenic. Did

not negatively alter

hepatic gene

expression.

[12]

Reproductive and Developmental Toxicity
Studies on the reproductive and developmental toxicity of D-Psicose have not revealed any

adverse effects. A one-generation reproduction toxicity study indicated no significant issues.[13]

Teratogenicity studies in rats have also shown no evidence of compound-related toxicities,

leading to a No-Observed-Adverse-Effect Level (NOAEL) of 5000 mg/kg body weight/day.[13]

Table 3: Summary of Reproductive and Developmental Toxicity Studies of D-Psicose

Study Type Species Dosage Key Findings Reference

Teratogenicity Rat
Up to 5000

mg/kg bw/day

No evidence of

teratogenicity.

NOAEL

established at

5000 mg/kg

bw/day.

[13]

Metabolism and Pharmacokinetics
D-Psicose is partially absorbed in the small intestine and largely excreted unchanged in the

urine.[12][14][15] Studies in humans have shown that about 70% of ingested D-Psicose is

excreted in the urine.[16] The portion that is not absorbed passes to the large intestine where it

is poorly fermented by gut microbiota.[14][16] The energy value of D-Psicose is estimated to

be less than 0.4 kcal/g.[2][16]

Experimental Protocols
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Chronic Toxicity Study in Rats (Yagi and Matsuo, 2009)
Test System: Male Wistar rats, 3 weeks old at the start of the study.[1]

Diet: Rats were fed diets containing either 3% D-Psicose or 3% sucrose for 12 to 18

months. The actual ingestion was approximately 1.28 g/kg body weight/day for D-Psicose
and 1.22 g/kg body weight/day for sucrose.[1][10]

Parameters Monitored: Body weight, food intake, organ weights (liver, kidneys, brain, lungs,

pancreas, intra-abdominal adipose tissue), clinical chemistry, and histopathological

examinations were conducted.[1]

Statistical Analysis: Data were analyzed using appropriate statistical methods to compare the

D-Psicose and sucrose groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2771247/
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2771247/
https://pubmed.ncbi.nlm.nih.gov/19902016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2771247/
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8758972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: Chronic Toxicity Study

Start: 3-week-old male Wistar rats

Acclimation Period

Randomization into two groups

Group 1: 3% D-Psicose Diet
(1.28 g/kg bw/day)

Group 2: 3% Sucrose Diet
(1.22 g/kg bw/day)

Feeding for 12-18 months

Monitoring:
- Body weight
- Food intake

Interim Necropsy (12 months) Final Necropsy (18 months)

Analysis:
- Organ weights

- Clinical chemistry
- Histopathology

End

Click to download full resolution via product page

Figure 1: Workflow for a chronic toxicity study of D-Psicose in rats.
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Signaling Pathways and Mechanisms of Action
D-Psicose exerts its physiological effects through several mechanisms, including the

modulation of lipid metabolism and interaction with the gut microbiota.

Lipid Metabolism Regulation
D-Psicose has been shown to favorably alter lipid metabolism by decreasing lipogenesis and

increasing fatty acid oxidation.[17] It achieves this by reducing the activity of key lipogenic

enzymes in the liver.[17]

D-Psicose and Lipid Metabolism

D-Psicose

Hepatic Lipogenic
Enzyme Activity

inhibits

Fatty Acid Oxidation
Gene Expressionenhances

Lipogenesis
(Fat Synthesis)

leads to decreased

Reduced Intra-abdominal
Adipose Tissue

Fatty Acid Oxidation
(Fat Burning)

leads to increased

Click to download full resolution via product page

Figure 2: Proposed mechanism of D-Psicose on lipid metabolism.

Interaction with Gut Microbiota
The long-term effects of D-Psicose on the gut microbiota are an area of ongoing research.

Some studies suggest that D-Psicose can alter the composition of the gut microbiota.[18]

However, one study indicated that D-Psicose intake could exacerbate dextran sulfate sodium

(DSS)-induced colitis in mice by altering the gut microbiota and impairing the mucosal barrier.

[19][20] This finding highlights the need for further investigation into the effects of D-Psicose in

individuals with inflammatory bowel disease.

Human Clinical Safety
Clinical studies in healthy human subjects have demonstrated that D-Psicose is well-tolerated.

Long-term ingestion has not been associated with adverse effects.[12]
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Conclusion
Based on a comprehensive review of acute, sub-chronic, and chronic toxicity studies, as well

as genotoxicity, carcinogenicity, and reproductive and developmental toxicity data, D-Psicose
is considered safe for human consumption at the intended levels of use. Its favorable metabolic

effects and low caloric value make it a promising sugar substitute. Further research into its

long-term effects on the gut microbiota, particularly in susceptible populations, is warranted.

The established NOAELs from animal studies provide a strong basis for its continued safe use

in food and beverage applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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